N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine
Description
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
N-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H14BrNO2/c1-2-13-7-8-5-10-11(6-9(8)12)15-4-3-14-10/h5-6,13H,2-4,7H2,1H3 |
InChI Key |
MQXWONUKCVFWKS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC2=C(C=C1Br)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dihydroxybenzene Derivatives
A common approach involves alkylating 2,3-dihydroxybenzoic acid derivatives with 1,2-dibromoethane. For example, methyl 2,3-dihydroxybenzoate (13 ) undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate to yield the cyclized ester 14 (Scheme 1). Hydrolysis of 14 with lithium hydroxide produces the carboxylic acid, which is subsequently converted to carboxamide derivatives. Bromination at the 7-position is achieved using nitric acid and trifluoroacetic acid.
Key Data :
Lithium-Halogen Exchange for Ring Closure
An alternative method employs n-butyllithium (n-BuLi) to induce cyclization in dibromo-substituted precursors. For instance, treating 1,3-dibromo-2-(2-bromoethoxy)benzene with n-BuLi at −78°C generates a benzyne intermediate, which cyclizes to form 7-bromo-2,3-dihydrobenzo[b]dioxin.
Key Data :
Introduction of the C6-Methyl Group
Friedel-Crafts Alkylation
Direct alkylation at the 6-position is challenging due to the electron-withdrawing effects of the dioxane oxygen atoms. However, Friedel-Crafts acylation using acetyl chloride and AlCl3 introduces a ketone group, which is subsequently reduced to a methylene unit. For example, 1-(7-bromo-2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one (2 ) is reduced with NaBH4/BF3·Et2O to yield the corresponding alcohol, followed by dehydration to the alkene and hydrogenation to the methyl group.
Key Data :
Directed Ortho-Metalation
Functionalization to Ethanamine
Reductive Amination of Ketone Intermediates
The ketone intermediate 2 undergoes reductive amination with ethylamine. Condensation in methanol with ammonium acetate forms the imine, which is reduced using NaBH3CN to yield N-((7-bromo-2,3-dihydrobenzo[b]dioxin-6-yl)methyl)ethanamine.
Key Data :
Nucleophilic Substitution of Benzylic Halides
Introducing a benzylic bromide via free-radical bromination (e.g., N-bromosuccinimide, light) allows displacement with ethylamine. For example, treating 7-bromo-6-(bromomethyl)-2,3-dihydrobenzo[b][1,dioxin with excess ethylamine in THF affords the target compound.
Key Data :
Optimization Challenges and Solutions
Regioselective Bromination
Bromination at the 7-position is critical. Using directed ortho-metalation (DoM) with a Boc-directed group ensures precise placement, as demonstrated in analogues.
Stability of Amine Intermediates
Primary amines are prone to oxidation. Protecting the amine as a Boc-carbamate during synthesis prevents degradation, with final deprotection using HCl/MeOH.
Low Yields in Knoevenagel Condensation
Attempts to introduce unsaturated side chains via Knoevenagel condensation yielded <10% product due to weak C2-acidity. Microwave irradiation in acetic anhydride/triethylamine marginally improved yields to 15%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Enzyme Inhibition
Research has indicated that derivatives of compounds similar to N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine exhibit significant enzyme inhibitory properties. For instance:
- Acetylcholinesterase Inhibition : Compounds with similar structures have been studied for their potential to inhibit acetylcholinesterase, an enzyme crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibitors can enhance neurotransmitter levels, thereby improving cognitive function .
Antidiabetic Potential
The compound has been evaluated for its potential as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can help manage blood sugar levels in Type 2 diabetes mellitus (T2DM). Studies on related compounds have shown promising results in reducing postprandial glucose levels .
Anticancer Activity
Research into the cytotoxic effects of similar compounds suggests that they may selectively target cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis in cancer cell lines .
Case Study 1: Enzyme Inhibition
A study conducted on a series of sulfonamide derivatives derived from 2,3-dihydrobenzo[1,4]dioxin highlighted their inhibitory effects on alpha-glucosidase and acetylcholinesterase. The synthesized compounds were tested against these enzymes and showed effective inhibition rates that suggest their potential use in treating T2DM and Alzheimer's disease .
Case Study 2: Anticancer Properties
In vitro studies on structurally related compounds revealed significant cytotoxicity against various cancer cell lines. For example, compounds with similar moieties demonstrated IC50 values indicating potent activity against breast cancer cells while exhibiting lower toxicity towards normal fibroblast cells .
Mechanism of Action
The mechanism of action of N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from other benzodioxan and ethanamine derivatives. Below is a systematic comparison based on substituents, biological activity, and physicochemical properties.
Structural Analogues in the NBOMe Series
25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine):
- Key Differences :
- Bromine at the 4-position of the phenyl ring vs. 7-position on the benzodioxin core.
- Additional methoxy groups at 2,5-positions and a 2-methoxybenzyl group on the amine.
- Biological Activity: 25B-NBOMe is a potent serotonin 5-HT₂A receptor agonist with high hallucinogenic potency (EC₅₀ ~0.1 nM) but significant toxicity (LD₅₀ ~0.3 mg/kg in rodents) . The absence of methoxy groups in the target compound likely reduces receptor affinity and toxicity.
25I-NBOMe (4-iodo analogue):
- Key Differences : Iodine (larger halogen) vs. bromine; similar substitution pattern.
- Activity : Higher lipophilicity due to iodine increases blood-brain barrier penetration, enhancing psychoactive effects .
Antiviral Benzodioxan-Ethanamine Derivatives
Compound 14 (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-fluorobenzyl)ethan-1-amine):
- Key Differences : Fluorobenzyl substitution vs. brominated benzodioxin core.
- Activity : Exhibits inhibitory activity against Venezuelan equine encephalitis virus (IC₅₀ ~5 µM) . The bromine in the target compound may enhance hydrophobic interactions with viral targets but could reduce solubility.
Compound 15 (3-trifluoromethylbenzyl analogue):
- Key Differences : Trifluoromethyl group increases electronegativity and metabolic stability.
- Activity : Lower yield (11%) compared to Compound 14 (22%), suggesting steric challenges in synthesis .
Brominated Benzodioxan Derivatives
2-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid (CAS: 98947-00-3):
- Key Differences : Acetic acid substituent vs. ethanamine.
- Physicochemical Properties : Higher polarity (logP ~1.5) due to the carboxylic acid group, reducing blood-brain barrier permeability compared to the target compound (estimated logP ~2.8) .
5-(Bromomethyl)-7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 883001-22-7):
- Key Differences : Fluorine at 7-position and bromomethyl side chain.
- Reactivity : Bromomethyl groups are more electrophilic, enabling nucleophilic substitution reactions, unlike the stable ethanamine group in the target compound .
Ethylamine/Methylamine Analogues
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (CAS: 900640-65-5):
- Key Differences : Lacks the 7-bromo substituent.
- Activity : Reduced steric bulk and electron-withdrawing effects may lower binding affinity to targets requiring halogen interactions .
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine (CAS: 613656-45-4):
- Key Differences : Shorter methylamine chain vs. ethylamine.
- Physicochemical Properties : Lower molecular weight (179.22 g/mol) and higher solubility in aqueous media compared to the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Halogen Influence |
|---|---|---|---|
| Target Compound | 2.8 | <1 (DMSO) | Bromine enhances hydrophobicity |
| 25B-NBOMe | 3.5 | 0.5 (DMSO) | Bromine/methoxy groups increase logP |
| Compound 14 | 2.5 | 10 (DMSO) | Fluorine improves solubility |
| 2-(7-Bromo...dioxin-6-yl)acetic acid | 1.5 | >20 (Water) | Carboxylic acid enhances solubility |
Biological Activity
N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHBrN O
- Molecular Weight : 272.14 g/mol
- CAS Number : 1340088-20-1
The structure features a brominated benzo[d]dioxin moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammatory markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : The compound's structural features may contribute to antibacterial and antifungal activities, as seen in related compounds that disrupt bacterial membranes or inhibit fungal growth.
Antitumor Activity
A study investigated the effects of brominated dioxin derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). It was found that these compounds induced apoptosis and showed a synergistic effect when combined with doxorubicin, enhancing therapeutic efficacy while potentially reducing side effects .
Anti-inflammatory Mechanism
In another research project focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages. The results indicated that specific structural modifications enhanced their efficacy as anti-inflammatory agents .
Antimicrobial Activity
Research on related pyrazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell membranes, leading to cell lysis . This suggests that this compound could possess similar antimicrobial properties.
Data Table: Summary of Biological Activities
| Activity Type | Test Compound | Result Summary |
|---|---|---|
| Antitumor | Brominated dioxin derivatives | Significant cytotoxicity in MCF-7 and MDA-MB-231 |
| Anti-inflammatory | Dioxin analogs | Inhibition of NO and TNF-α production |
| Antimicrobial | Pyrazole derivatives | Effective against various bacterial strains |
Q & A
Basic Questions
Q. What are the recommended synthetic pathways for N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine?
- Methodology :
Benzodioxin Core Synthesis : Start with catechol derivatives to construct the 2,3-dihydrobenzo[b][1,4]dioxin scaffold via cyclization with ethylene dihalides or epoxides under basic conditions (e.g., KCO) .
Bromination : Introduce bromine at the 7-position using electrophilic brominating agents (e.g., Br/FeBr or NBS in acetic acid) .
Methyl-Ethanamine Attachment : Employ reductive amination or nucleophilic substitution (e.g., reacting 7-bromo-6-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine with ethanamine in DMF at 80°C) .
- Key Considerations : Optimize reaction stoichiometry and solvent polarity to minimize side products like di-substituted amines.
Q. How should researchers characterize this compound structurally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C7, methylene protons in the ethanamine chain at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for CHBrNO) and isotopic patterns consistent with bromine .
- IR Spectroscopy : Identify N-H stretching (~3300 cm) and C-Br vibrations (~600 cm) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Screening Approaches :
- Enzyme Inhibition Assays : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric/colorimetric substrates .
- Antimicrobial Susceptibility : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) due to bromine’s known biocidal properties .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC values .
Advanced Questions
Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- Bromine at C7 activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. The methyl-ethanamine side chain may sterically hinder reactions at C6 .
- Experimental Design : Compare reaction rates with non-brominated analogs using kinetic studies (e.g., SNAr with NaN in DMSO, monitored via HPLC) .
- Data Interpretation : Lower reactivity in polar aprotic solvents may suggest dominant steric effects over electronic activation .
Q. What structure-activity relationships (SAR) are observed in analogs with modified benzodioxin rings?
- Comparative Analysis :
- Electron-Withdrawing Groups : 7-Bromo derivatives (as in ) show enhanced metabolic stability compared to 7-methoxy analogs due to reduced CYP450-mediated oxidation .
- Substitution Position : 6-Methyl-ethanamine (vs. 6-allyl) improves solubility but reduces affinity for serotonin receptors in docking studies .
- Table : SAR Trends in Analogs
| Modification | Bioactivity (IC, μM) | Solubility (mg/mL) |
|---|---|---|
| 7-Bromo | 12.5 (MAO-A) | 0.8 |
| 7-Methoxy | 28.9 (MAO-A) | 1.5 |
| 6-Allyl | >100 (MAO-A) | 0.3 |
Q. Which techniques are optimal for studying its interactions with biological targets?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to immobilized receptors (e.g., 5-HT) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
- Molecular Dynamics Simulations : Predict binding modes using homology models of target proteins (e.g., G-protein-coupled receptors) .
Q. How does the compound’s stability vary under physiological conditions?
- Stability Studies :
- pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C; monitor via HPLC for hydrolytic cleavage of the ethanamine chain (e.g., half-life <6 hours at pH 1) .
- Photolytic Stability : Expose to UV-Vis light (300–800 nm) to assess bromine-mediated decomposition (e.g., >90% degradation after 24 hours under UVB) .
Q. What strategies are effective for resolving enantiomers of this chiral compound?
- Chiral Separation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
